Cas no 898360-33-3 (N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide)

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide is a specialized diamide compound featuring a dimethoxyethyl group and a 3,4-dimethylphenyl moiety. Its unique structure lends itself to applications in organic synthesis, particularly as an intermediate in the development of pharmaceuticals, agrochemicals, or functional materials. The presence of both ether and amide functionalities enhances its solubility in polar solvents, facilitating reactivity in diverse chemical environments. The dimethylphenyl group may contribute to steric and electronic effects, influencing selectivity in coupling or condensation reactions. This compound is suited for controlled synthetic processes requiring precise molecular design. Proper handling and storage under inert conditions are recommended to maintain stability.
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide structure
898360-33-3 structure
商品名:N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
CAS番号:898360-33-3
MF:C14H20N2O4
メガワット:280.319603919983
CID:5481675
PubChem ID:7292867

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide 化学的及び物理的性質

名前と識別子

    • N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
    • F2616-1025
    • N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide
    • 898360-33-3
    • AKOS024664015
    • N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide
    • インチ: 1S/C14H20N2O4/c1-9-5-6-11(7-10(9)2)16-14(18)13(17)15-8-12(19-3)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18)
    • InChIKey: FCRHLKWFYXEVCQ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(CNC(C(NC1C=CC(C)=C(C)C=1)=O)=O)OC

計算された属性

  • せいみつぶんしりょう: 280.14230712g/mol
  • どういたいしつりょう: 280.14230712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 76.7Ų

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2616-1025-15mg
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
898360-33-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2616-1025-10mg
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
898360-33-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2616-1025-2mg
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
898360-33-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2616-1025-20mg
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
898360-33-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2616-1025-25mg
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
898360-33-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2616-1025-1mg
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
898360-33-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2616-1025-50mg
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
898360-33-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2616-1025-4mg
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
898360-33-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2616-1025-40mg
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
898360-33-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2616-1025-100mg
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide
898360-33-3 90%+
100mg
$248.0 2023-05-16

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide 関連文献

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamideに関する追加情報

Research Briefing on N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide (CAS: 898360-33-3): Recent Advances and Applications in Chemical Biology and Medicine

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide (CAS: 898360-33-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique diamide structure with dimethoxy and dimethylphenyl substituents, has been the subject of several studies exploring its biological activity, mechanism of action, and therapeutic potential. The following briefing provides an overview of the latest research findings related to this compound, highlighting its role in drug discovery and development.

Recent studies have focused on the synthesis and optimization of N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route for this compound, improving yield and purity while reducing production costs. The study also investigated the compound's stability under various physiological conditions, revealing promising results for its potential use in oral formulations. These advancements in synthesis and formulation are critical for further preclinical and clinical development.

In the realm of chemical biology, N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide has been identified as a modulator of specific cellular pathways. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to interact with key protein targets involved in inflammation and oxidative stress. The compound exhibited selective inhibition of certain kinases, suggesting its potential as a lead compound for developing anti-inflammatory and neuroprotective agents. These findings open new avenues for targeting diseases such as Alzheimer's and Parkinson's, where inflammation and oxidative stress play pivotal roles.

Another significant area of research involves the compound's potential anticancer properties. Preliminary in vitro studies have shown that N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide can induce apoptosis in certain cancer cell lines, particularly those associated with solid tumors. A 2022 study in European Journal of Pharmacology highlighted its synergistic effects when combined with conventional chemotherapeutic agents, enhancing their efficacy while reducing side effects. These results underscore the compound's potential as an adjunct therapy in oncology, though further in vivo studies are needed to validate these findings.

Despite these promising developments, challenges remain in the clinical translation of N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide. Pharmacokinetic studies indicate that the compound has moderate bioavailability, necessitating further structural modifications or formulation strategies to improve its absorption and distribution. Additionally, comprehensive toxicity studies are required to ensure its safety profile meets regulatory standards. Ongoing research aims to address these limitations while exploring new therapeutic applications for this versatile compound.

In conclusion, N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide (CAS: 898360-33-3) represents a promising candidate in chemical biology and pharmaceutical research. Its diverse biological activities, ranging from anti-inflammatory to anticancer effects, make it a valuable subject for further investigation. As research progresses, this compound may pave the way for novel therapeutic strategies in treating complex diseases. Future studies should focus on optimizing its pharmacological properties and elucidating its precise mechanisms of action to unlock its full potential in medicine.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd